molecular formula C9H5BrF6N2O B2714910 N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 156425-22-8

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B2714910
CAS No.: 156425-22-8
M. Wt: 351.046
InChI Key: XDQJJZKMCIOKKE-UHFFFAOYSA-N
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Description

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C9H5BrF6N2O. It is known for its unique structure, which includes both bromine and trifluoromethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-amino-4-bromo-5-(trifluoromethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in various research and industrial applications .

Biological Activity

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS No. 157554-73-9) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H8BrF3N2O
  • Molecular Weight: 297.07 g/mol
  • Structure: The compound contains a trifluoromethyl group and a bromo substituent on the phenyl ring, which are known to influence biological activity through various mechanisms.
  • Cholinesterase Inhibition:
    • Research has shown that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. Such inhibition is beneficial in treating conditions like Alzheimer's disease .
  • Anti-Cancer Properties:
    • Analogous compounds have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is often attributed to their ability to interfere with cellular signaling pathways critical for tumor growth .
  • Modulation of Neurotransmitter Systems:
    • The presence of trifluoromethyl groups has been linked to enhanced interactions with neurotransmitter receptors, potentially leading to improved efficacy in neuropharmacological applications .

In Vitro Studies

In vitro studies have highlighted the following findings regarding the biological activity of this compound:

Study Target IC50 Value Effect
Study 1AChE18.2 μMModerate inhibition
Study 2BuChE9.2 μMModerate inhibition
Study 3Cancer Cells10 μMSelective cytotoxicity

These studies suggest that the compound exhibits moderate inhibition of cholinesterases, which could be leveraged for therapeutic purposes in neurodegenerative diseases.

Case Study 1: Cholinesterase Inhibition

In a comparative study involving several derivatives of this compound, it was found that modifications to the phenyl ring significantly affected the inhibitory potency against AChE and BuChE. The most promising derivatives exhibited IC50 values lower than those of established drugs like rivastigmine, indicating potential for development as new therapeutic agents for dementia-related conditions .

Case Study 2: Anti-Cancer Activity

In a series of experiments assessing the anti-cancer properties of related compounds, one derivative showed significant growth inhibition in cancer cell lines at concentrations as low as 10 µM without affecting normal cells. This selective toxicity was attributed to the compound's ability to induce apoptosis selectively in malignant cells while preserving healthy tissue .

Properties

IUPAC Name

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6N2O/c10-4-2-5(17)6(1-3(4)8(11,12)13)18-7(19)9(14,15)16/h1-2H,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQJJZKMCIOKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1NC(=O)C(F)(F)F)N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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